Sodium 2-[hydroxy(phenyl)methyl]benzoate
Description
Nomenclature and Historical Context
The systematic nomenclature of sodium 2-[hydroxy(phenyl)methyl]benzoate follows International Union of Pure and Applied Chemistry conventions, with the compound name reflecting its core structural elements. The primary designation identifies the sodium cation paired with the anionic form of 2-[hydroxy(phenyl)methyl]benzoic acid, emphasizing the metal salt character of this organometallic species. Alternative nomenclature includes the descriptor "sodium;2-[hydroxy(phenyl)methyl]benzoate" as recorded in chemical databases, which maintains clarity regarding the ionic association between the organic anion and the alkali metal cation.
The historical development of compounds containing mandelic acid derivatives traces back to 1831 when Ferdinand Ludwig Winckler discovered mandelic acid through the acid-catalyzed hydrolysis of amygdalin extracted from bitter almonds. The German term "Mandel" meaning almond provided the etymological foundation for the naming convention of mandelic acid and its structural relatives. This historical context establishes the broader chemical family to which this compound belongs, as the compound represents a sophisticated derivative incorporating both the essential mandelic acid structural motif and benzoate functionality.
The evolution of synthetic methodologies for preparing mandelic acid derivatives has influenced the development of related compounds such as this compound. Traditional synthetic approaches utilized cyanohydrin chemistry and acid-catalyzed hydrolysis reactions, establishing precedents for the preparation of structurally analogous compounds. Contemporary research has expanded these methodological foundations to encompass dual nickel/photoredox cross-coupling approaches, demonstrating the continued relevance of mandelic acid chemistry in modern synthetic organic chemistry.
Chemical Classification and Structural Identification
This compound belongs to the chemical classification of organic sodium salts, specifically within the subcategory of substituted benzoates. The compound exhibits characteristics typical of organometallic species where the sodium cation provides ionic balance to the negatively charged organic framework. The benzoate classification indicates the presence of the carboxylate functional group derived from benzoic acid, while the hydroxy(phenyl)methyl substituent introduces additional complexity through hydroxyl and aromatic functionalities.
The molecular formula C₁₄H₁₁NaO₃ defines the atomic composition, revealing fourteen carbon atoms, eleven hydrogen atoms, one sodium atom, and three oxygen atoms. The molecular weight of 250.22-250.23 grams per mole establishes the compound's molar mass, providing essential data for stoichiometric calculations and analytical procedures. The structural formula demonstrates the connectivity between the benzoate core and the hydroxylated phenylmethyl substituent, with the sodium cation providing charge neutralization.
Table 1: Fundamental Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₁NaO₃ | |
| Molecular Weight | 250.22-250.23 g/mol | |
| Exact Mass | 250.06059 | |
| Parent Compound | 2-(Hydroxy(phenyl)methyl)benzoic acid |
The Simplified Molecular Input Line Entry System representation "C1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)[O-])O.[Na+]" provides a linear notation describing the molecular connectivity. This representation clearly delineates the phenyl rings, the hydroxyl group, the carboxylate anion, and the sodium cation positioning. The International Chemical Identifier system assigns the key "ZBHOEESRYFQVOK-UHFFFAOYSA-M" to uniquely identify this compound within chemical databases.
Relationship to Mandelate Derivatives
The structural relationship between this compound and the broader family of mandelate derivatives establishes important chemical connections that influence both synthetic accessibility and potential applications. Mandelic acid derivatives represent a valuable class of compounds characterized by the presence of alpha-hydroxy acid functionality combined with aromatic substituents. The mandelate pathway in biological systems demonstrates the metabolic significance of these structural motifs, where enzymes such as mandelate dehydrogenase and mandelate racemase facilitate interconversion between different stereochemical forms.
The compound shares structural similarities with various mandelic acid esters and salts that have been extensively studied for their pharmaceutical applications. Research into controlled meta-selective carbon-hydrogen olefination of mandelic acids has revealed the importance of careful substrate design and oxidant selection in achieving desired reactivity patterns. These methodological developments provide insight into the synthetic accessibility of this compound and related compounds through modern organic synthesis techniques.
Complex alkali metal salts of mandelic acid demonstrate glistening white crystalline properties with limited solubility in alcoholic solvents and insolubility in acetone, diethyl ether, and benzene. These solubility characteristics influence purification strategies and potential applications for this compound. The formation of complex salts involving one mole of mandelic acid and one mole of the corresponding metal mandelate creates unique crystalline structures that may serve as models for understanding the behavior of this compound.
Recent advances in dual nickel/photoredox cross-coupling methodologies have expanded synthetic access to mandelic acid derivatives, enabling the preparation of unprotected mandelic acid ester derivatives from readily accessible starting materials. These developments suggest that this compound may be accessible through similar synthetic strategies, particularly those involving reductive cross-coupling of N-alkoxyphthalimides with aryl halides under photoredox conditions.
Registry Numbers and Database Identifiers
The Chemical Abstracts Service registry number 1334148-94-5 serves as the primary identifier for this compound within chemical databases and regulatory systems. This unique numerical identifier enables unambiguous communication regarding the compound across different chemical information systems and facilitates regulatory compliance tracking. The registry number assignment reflects the compound's recognition within the chemical literature and commercial availability through various suppliers.
Table 2: Database Identifiers and Registry Information
Properties
IUPAC Name |
sodium;2-[hydroxy(phenyl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3.Na/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17;/h1-9,13,15H,(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHOEESRYFQVOK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The preparation of this compound typically involves two main steps:
- Synthesis of 2-(hydroxy(phenyl)methyl)benzoic acid (Parent Acid)
- Neutralization of the Parent Acid with Sodium Base to Form the Sodium Salt
The parent acid is commonly synthesized through an aldol-type condensation or related carbonyl addition reactions involving salicylic acid derivatives and benzaldehyde or related aromatic aldehydes.
Synthesis of 2-(Hydroxy(phenyl)methyl)benzoic Acid
The key intermediate, 2-(hydroxy(phenyl)methyl)benzoic acid, can be prepared by the following method:
Aldol Condensation Reaction : Salicylic acid or its derivatives are reacted with benzaldehyde under controlled conditions to form the hydroxy(phenyl)methyl substitution at the ortho position relative to the carboxyl group. This reaction typically proceeds under mild acidic or basic catalysis.
Reaction Conditions : The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with refluxing for several hours to ensure completion. Catalysts such as sodium hydroxide or acetic acid may be used to facilitate the reaction.
Purification : After completion, the reaction mixture is cooled, and the product precipitates out or is extracted and recrystallized to obtain pure 2-(hydroxy(phenyl)methyl)benzoic acid.
Conversion to this compound
Neutralization Step : The synthesized 2-(hydroxy(phenyl)methyl)benzoic acid is then neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate in aqueous solution.
Reaction Conditions : This neutralization is typically performed at ambient temperature with stirring until the acid is fully converted to its sodium salt.
Isolation : The sodium salt may be isolated by evaporation of the solvent or by precipitation upon cooling. The product is then filtered, washed, and dried under vacuum.
Alternative Preparation Routes
While direct aldol condensation followed by neutralization is the most straightforward method, other synthetic routes have been reported in literature for related compounds and may be adapted:
Salt Formation via Salt-Forming Agents : According to patent literature on similar hydroxy-substituted benzoate salts, crystalline salts can be prepared by dissolving the free acid in an appropriate solvent and treating it with sodium salts or bases under controlled temperature to precipitate the sodium salt form.
Use of Solvent Systems and Catalysts : Methanol and ethanol are common solvents for both synthesis and salt formation steps, often with catalytic amounts of acids or bases to improve yield and purity.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield/Notes |
|---|---|---|---|---|---|
| Aldol condensation | Salicylic acid + Benzaldehyde + catalyst | Ethanol/Methanol | Reflux (60-80 °C) | 3-6 hours | Yields vary; recrystallization needed |
| Neutralization | 2-(hydroxy(phenyl)methyl)benzoic acid + NaOH | Water | Ambient | 1-2 hours | Quantitative conversion to sodium salt |
| Salt isolation | Cooling and filtration | - | 0-5 °C | Until precipitation | Drying under vacuum recommended |
Research Findings and Analysis
The aldol condensation method is well-established for synthesizing hydroxy-substituted benzoic acids and provides good control over regioselectivity, favoring ortho substitution due to the directing effect of the carboxyl group.
The neutralization step is straightforward and typically quantitative, yielding pure sodium salts suitable for further use in pharmaceutical or chemical applications.
Purity and crystallinity of the final sodium salt depend heavily on solvent choice and recrystallization conditions. Methanol and ethanol are preferred due to their ability to dissolve both reactants and products efficiently.
Patent literature suggests that careful control of stoichiometry and temperature during salt formation enhances crystallinity and purity, which is critical for applications requiring well-defined solid-state properties.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-[hydroxy(phenyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro, sulfo, and halogenated benzoate derivatives.
Scientific Research Applications
Sodium 2-[hydroxy(phenyl)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of Sodium 2-[hydroxy(phenyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Substituent Effects
The hydroxyphenylmethyl group at the 2-position distinguishes this compound from other benzoates. Key structural analogs include:
Key Observations :
- The sodium salt form (as in sodium benzoate) typically exhibits higher aqueous solubility compared to ester derivatives like methyl or phenylethyl benzoates .
- Substituents at the 2-position influence molecular geometry. For example, Methyl 2-[(2-methylphenoxy)methyl]benzoate exhibits a planar benzoate ring with a dihedral angle of 81.2° between the aromatic rings, which may affect packing in crystalline structures .
Physicochemical Properties
Limited data exist for the target compound, but comparisons can be inferred from related structures:
Hydrolysis Behavior :
- Esters like methyl benzoates undergo hydrolysis under acidic or basic conditions. For example, 2-hydroxy-3-(methoxycarbonyl)benzoic acid hydrolyzes via nucleophilic attack at the carbonyl carbon, forming carboxylic acid derivatives . The sodium salt form of the target compound may resist hydrolysis compared to ester analogs.
Biological Activity
Sodium 2-[hydroxy(phenyl)methyl]benzoate, also known as sodium benzoate, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is a sodium salt of 2-hydroxy(phenyl)methylbenzoic acid. Its molecular formula is CHNaO, and it possesses both hydrophilic and lipophilic characteristics, which influence its biological interactions.
- Antioxidant Activity : Sodium benzoate has been shown to modulate oxidative stress by affecting the levels of glutathione (GSH) and malondialdehyde (MDA) in various biological systems. Studies indicate that it can decrease antioxidant enzyme activity at higher doses, leading to increased oxidative damage in tissues .
- Anti-inflammatory Effects : Research has demonstrated that sodium benzoate can alter pro-inflammatory cytokine levels, such as TNF-α and IL-6. In vivo studies on rats indicated that administration of sodium benzoate increased these cytokines, suggesting a complex role in inflammation modulation .
- Neuroprotective Properties : Emerging evidence suggests that sodium benzoate may have therapeutic potential in neurodegenerative diseases. It has been linked to alleviating symptoms in conditions such as depression and schizophrenia by influencing neurotransmitter dynamics .
Table 1: Summary of Biological Activities
Case Studies
- Analgesic Activity : A study evaluated the analgesic effects of sodium benzoate using the acetic acid-induced writhing test in rats. The results indicated a notable reduction in writhing responses, with an inhibition percentage of approximately 54% at a dosage of 5 mg/kg .
- Toxicological Assessment : In a comprehensive toxicological study, rats were administered varying doses of sodium benzoate (70 mg/kg to 700 mg/kg). Results showed dose-dependent increases in liver enzymes and histopathological changes in liver and kidney tissues, highlighting potential adverse effects at higher doses .
Safety and Toxicity
Despite its therapeutic potential, sodium benzoate's safety profile raises concerns. Studies indicate that while low doses may be safe, higher doses can lead to significant toxicity, including hepatotoxicity and nephrotoxicity. Continuous monitoring of biochemical markers is essential when considering its use in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for Sodium 2-[hydroxy(phenyl)methyl]benzoate, and how can reaction parameters be optimized?
- Methodology :
- Esterification : React 2-hydroxybenzoic acid with benzyl alcohol derivatives under acidic catalysis (e.g., H₂SO₄), followed by neutralization with NaOH to form the sodium salt.
- Substitution : Use nucleophilic substitution of halogenated precursors (e.g., 2-chlorobenzoate derivatives) with sodium hydroxide under reflux (60–80°C).
- Optimization : Monitor pH (8–10) to prevent hydrolysis, and use polar solvents (ethanol/water) for recrystallization to enhance purity .
- Table 1 : Synthetic Approaches Comparison
| Method | Yield (%) | Key Conditions | Purity Analysis |
|---|---|---|---|
| Acid-Catalyzed Esterification | 65–75 | H₂SO₄, 80°C, 6 hrs | HPLC (>98%) |
| Nucleophilic Substitution | 70–85 | NaOH, EtOH/H₂O, reflux | NMR (no impurities) |
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), hydroxyl proton (δ 5.2–5.8 ppm, broad), and ester carbonyl (¹³C NMR δ ~170 ppm).
- IR : Ester C=O stretch (~1720 cm⁻¹) and O–H stretch (2500–3300 cm⁻¹) .
- Crystallography :
- Single-crystal X-ray diffraction (XRD) using SHELXL for refinement and ORTEP-3 for graphical representation. Lattice parameters and hydrogen bonding networks validate stability .
Q. What safety protocols are essential for handling this compound in the laboratory?
- GHS Compliance : Classified as irritant (GHS07). Use PPE (gloves, goggles), avoid dust formation, and store in airtight containers at 15–25°C.
- Emergency Measures : In case of exposure, rinse skin/eyes with water and consult SDS guidelines for first aid .
Advanced Research Questions
Q. How can researchers address contradictions in reported solubility or stability data for this compound?
- Methodology :
- Solubility Studies : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (pH 4–10).
- Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS .
- Data Reconciliation : Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. What role do computational methods like DFT play in predicting the reactivity of this compound?
- DFT Applications :
- Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
- Simulate reaction pathways (e.g., hydrolysis) using Gaussian or ORCA software. Compare with experimental kinetics .
- Table 2 : DFT-Derived Properties
| Property | Value (eV) | Relevance to Reactivity |
|---|---|---|
| HOMO Energy | -6.2 | Susceptibility to oxidation |
| LUMO Energy | -1.8 | Electron-deficient regions |
Q. How can reaction mechanisms involving this compound be elucidated in catalytic processes?
- Mechanistic Probes :
- Isotopic Labeling : Introduce ¹⁸O in the ester group to track hydrolysis pathways via mass spectrometry.
- Kinetic Isotope Effects (KIE) : Compare rates of protiated vs. deuterated substrates to identify rate-determining steps .
- Advanced Spectroscopy : Time-resolved FTIR to capture transient intermediates (e.g., acyloxy radicals) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
